1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one
Overview
Description
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one is an aromatic compound with the molecular formula C8H6BrClO2 It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with an ethanone group
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of chalcones and structurally related dienones , which are known to interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can react with appropriate aldehydes to form chalcones and structurally related dienones . These compounds can interact with their targets, leading to various biochemical changes.
Biochemical Pathways
It’s known that similar compounds can be used in the synthesis of bioactive chromanones , which can affect various biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of bioactive chromanones , which can have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . The reaction conditions typically include maintaining a low temperature during the diazotization process and then gradually increasing the temperature for hydrolysis.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced purification techniques such as column chromatography is common to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Condensation Reactions: The ethanone group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted phenyl ethanones
- Oxidized ketones
- Reduced alcohols
Scientific Research Applications
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Comparison with Similar Compounds
- 1-(3-Bromo-2-hydroxyphenyl)ethanone
- 1-(5-Chloro-2-hydroxyphenyl)ethanone
- 5-Chloro-2-hydroxyphenacyl bromide
Comparison: 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(5-bromo-3-chloro-2-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNKIDWQXJZFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331821-10-4 | |
Record name | 1-(5-bromo-3-chloro-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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